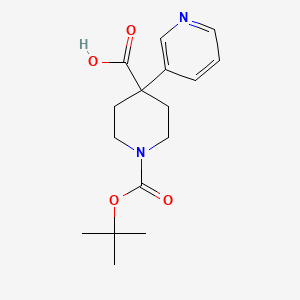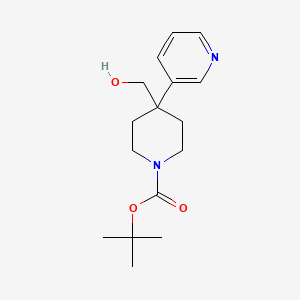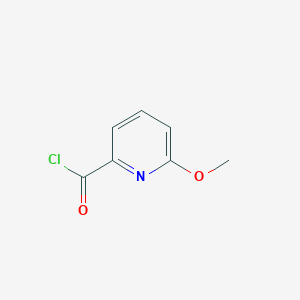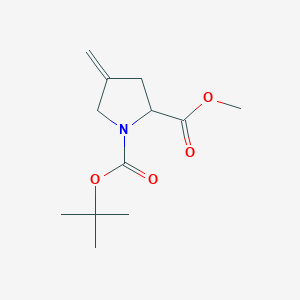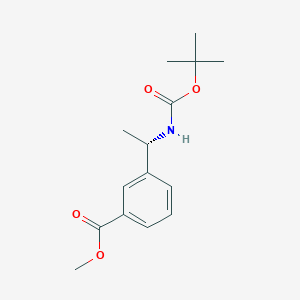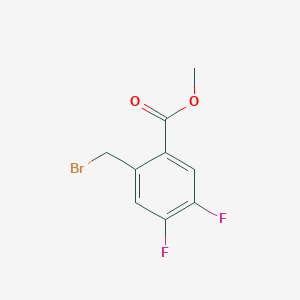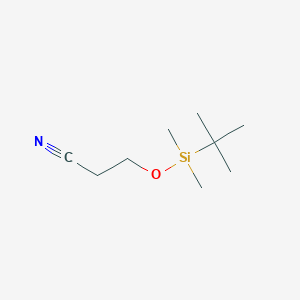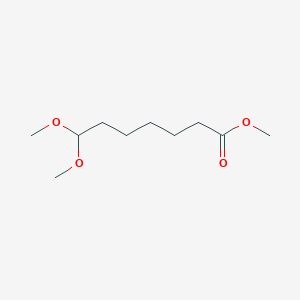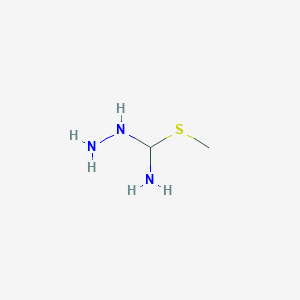
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene is an organic compound characterized by the presence of a difluoromethoxy group, an ethynyl group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene typically involves difluoromethylation and ethynylation reactions. One common synthetic route includes the reaction of a suitable precursor with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from difluoromethyl halides . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The ethynyl group can participate in various biochemical pathways, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene can be compared with other fluorinated and ethynylated benzene derivatives:
1-(Difluoromethoxy)-2-ethynylbenzene: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
4-(Difluoromethoxy)aniline: Contains an amino group instead of a methyl group, resulting in different chemical properties and uses.
Difluoromethyl phenyl sulfide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on the compound’s properties and applications.
Properties
IUPAC Name |
1-(difluoromethoxy)-4-ethynyl-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-3-8-4-5-9(7(2)6-8)13-10(11)12/h1,4-6,10H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOWHEBRLZHCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
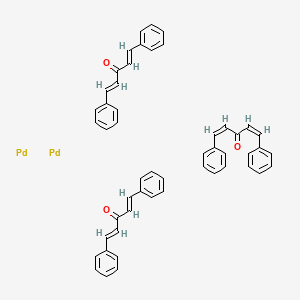
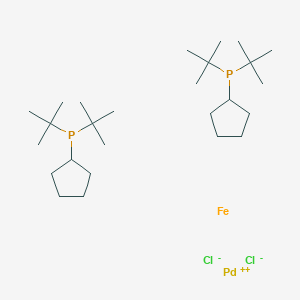
![4-Chloro-3,7-dihydro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B8216194.png)
